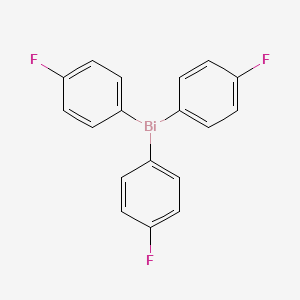

Tris(4-fluorophenyl)bismuthine

CAS No.:

Cat. No.: VC16051319

Molecular Formula: C18H12BiF3

Molecular Weight: 494.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H12BiF3 |

|---|---|

| Molecular Weight | 494.3 g/mol |

| IUPAC Name | tris(4-fluorophenyl)bismuthane |

| Standard InChI | InChI=1S/3C6H4F.Bi/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |

| Standard InChI Key | AHOZOHRYBFURRF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1F)[Bi](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Introduction

Synthesis and Manufacturing

Grignard Route (Primary Method)

The most efficient synthesis involves reacting 1-bromo-4-fluorobenzene with magnesium in THF under an inert atmosphere to generate the corresponding Grignard reagent. Subsequent addition of bismuth(III) bromide (BiBr₃) at ambient temperature yields tris(4-fluorophenyl)bismuthine with a reported yield of 95% :

Key Reaction Conditions:

-

Temperature: 20°C

-

Atmosphere: Nitrogen or argon

-

Solvent: THF

-

Catalyst: None required

Alternative Methods

The organolithium route, though less common, involves treating 4-fluoroiodobenzene with phenyllithium followed by bismuth trichloride (BiCl₃) . This method is advantageous for introducing sterically hindered aryl groups but requires cryogenic conditions (-100°C) .

Applications in Organic Synthesis

Copper-Catalyzed Arylation

Tris(4-fluorophenyl)bismuthine serves as a trifunctional arylating agent in copper-catalyzed reactions. For example, it transfers all three aryl groups to aryl iodides in the presence of CuI and a diamine ligand, enabling efficient synthesis of polyfluorinated biaryls :

Functional Group Tolerance

The Bi–C bond exhibits remarkable stability under acidic and oxidative conditions, allowing post-synthetic modifications. For instance, ester groups on triarylbismuthines can be reduced to alcohols without cleaving the Bi–C bonds .

Comparative Analysis with Related Compounds

Table 1 highlights structural and reactivity differences between tris(4-fluorophenyl)bismuthine and analogous triarylbismuthines:

Future Research Directions

-

Catalytic Applications: Exploring its role in asymmetric catalysis using chiral ligands.

-

Medicinal Chemistry: Investigating fluorinated bismuth complexes as antimicrobial agents.

-

Material Science: Developing conductive polymers via bismuth-mediated aryl couplings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume